Ecadotril [(S)-acetorphan, sinorphan] is a potent and selective inhibitor of neutral endopeptidase 24.11 (NEP). [, ] Neutral endopeptidase 24.11 is a membrane-bound zinc metallopeptidase found in a variety of tissues, including the kidney, lung, and brain. [, , ] Ecadotril acts as a prodrug, being rapidly hydrolyzed in vivo to its active metabolite, (S)-thiorphan. [, ] Ecadotril is primarily recognized for its role in cardiovascular research, specifically in the context of hypertension and heart failure. [, , , , , , , , ]
Ecadotril is derived from synthetic processes aimed at creating enantiomerically pure forms of the compound. It is categorized under neprilysin inhibitors, which are part of a broader class of drugs used to enhance the levels of endogenous peptides by inhibiting their breakdown. The compound's classification is critical for understanding its pharmacological applications and mechanisms of action.
The synthesis of ecadotril involves several sophisticated methodologies aimed at producing enantiomerically pure forms. Key approaches include:
The industrial production of ecadotril typically follows optimized protocols to ensure high yield and purity, often utilizing automated systems for precise control over reaction conditions .
Ecadotril's molecular structure can be described by its chemical formula . The compound features a complex arrangement that includes a sulfonamide group, which is integral to its activity as a neprilysin inhibitor. The stereochemistry is crucial, with specific configurations determining its pharmacological efficacy.
Ecadotril undergoes various chemical reactions that are essential for its synthesis and metabolic transformation:
These reactions are critical not only for synthesizing ecadotril but also for understanding its metabolic pathways once administered.
Ecadotril exerts its pharmacological effects primarily through the inhibition of neprilysin, leading to increased levels of various peptide hormones such as enkephalins and atrial natriuretic peptide. This inhibition occurs via the active metabolite thiorphan, which competitively binds to the enzyme, preventing it from degrading these important peptides.
Ecadotril exhibits several notable physical and chemical properties:
These properties influence both the formulation and delivery methods used in therapeutic applications.
Ecadotril has significant applications in medical science, particularly in treating cardiovascular diseases:
Ecadotril (benzyl [(2S)-3-(acetylsulfanyl)-2-benzylpropanamido]acetate) represents a significant milestone in the evolution of cardiovascular therapeutics, specifically within the class of neutral endopeptidase (NEP) inhibitors. As the biologically active (S)-enantiomer of the racemic compound racecadotril, Ecadotril emerged in the late 20th century as a rationally designed inhibitor targeting the degradation pathways of natriuretic peptides. Its development marked a strategic shift from earlier vasopeptidase inhibitors, focusing on enzyme specificity and stereochemical optimization to enhance therapeutic efficacy. Unlike its racemic counterpart, Ecadotril demonstrated selective NEP inhibition with potential applications in heart failure management, though its clinical trajectory ultimately served to inform subsequent generations of dual-acting inhibitors [1] [9].
Table 1: Key Chemical and Pharmacological Attributes of Ecadotril
Property | Description |
---|---|
IUPAC Name | Benzyl [(2S)-3-(acetylsulfanyl)-2-benzylpropanamido]acetate |
Molecular Formula | C₂₁H₂₃NO₄S |
Molecular Weight | 385.48 g/mol |
Mechanism of Action | Competitive inhibition of neutral endopeptidase (NEP/EC 3.4.24.11) |
Active Metabolite | Thiorphan |
Enantiomeric Form | (S)-isomer of racecadotril |
Primary Pharmacological Target | Zinc metallopeptidase domain of NEP (M13 family) |
The discovery of Ecadotril originated from foundational research into enkephalin-degrading enzymes in the early 1980s. Researchers identified thiorphan (N-[2(S)-mercaptomethyl-1-oxo-3-phenylpropyl]glycine) as a potent, competitive inhibitor of NEP (then termed "enkephalinase"), exhibiting nanomolar affinity (IC₅₀ = 4.7 nM) for the enzyme's zinc-containing catalytic domain [9]. However, thiorphan's limited oral bioavailability and rapid metabolism prompted the development of prodrug derivatives. Ecadotril emerged as a strategically engineered acetylated prodrug designed to overcome these limitations. Following oral administration, Ecadotril undergoes rapid and near-complete enzymatic deacetylation in intestinal mucosa and plasma, yielding the active metabolite thiorphan. Crucially, this metabolic conversion preserves the compound’s stereochemical integrity, maintaining the (S)-configuration essential for target engagement [9] [4].
Preclinical studies in animal models of heart failure demonstrated Ecadotril’s physiological efficacy. In the aortovenocaval fistular (AVF) rat model—characterized by volume overload, neurohormonal activation, and cardiac hypertrophy—acute Ecadotril administration (30 mg/kg p.o.) significantly elevated plasma ANP levels (275±83 pg/mL to 748±187 pg/mL; p<0.05) and enhanced sodium excretion (83±10 μmol/kg/h to 145±14 μmol/kg/h; p<0.01). Chronic administration over four weeks further suppressed plasma renin activity (11.3±1.5 ng/mL/h vs. 6.8±1.2 ng/mL/h; p<0.005) and modestly attenuated ventricular hypertrophy [3]. Despite these promising hemodynamic and neurohormonal effects, clinical trials in humans with chronic heart failure yielded disappointing results. Ecadotril failed to demonstrate superior clinical outcomes compared to standard therapies, primarily due to compensatory activation of the renin-angiotensin-aldosterone system (RAAS) that counterbalanced its natriuretic benefits [2].
Fig. 1: Chemical Structure of Ecadotril Highlighting Chiral Center (S-configuration)
Ecadotril occupies a pivotal conceptual position in the iterative development of NEP inhibitors. Initial therapeutic strategies targeting the natriuretic peptide system (NPS) focused on exogenous peptide administration, exemplified by recombinant BNP (nesiritide). However, this approach yielded inconsistent clinical outcomes and significant hypotensive effects [2]. The emergence of first-generation NEP inhibitors like candoxatril and Ecadotril represented a paradigm shift toward augmenting endogenous natriuretic peptides by blocking their enzymatic degradation. Mechanistically, NEP (a membrane-bound metalloendopeptidase abundant in renal proximal tubules) cleaves vasoactive peptides, including ANP, BNP, bradykinin, and adrenomedullin. By inhibiting NEP, Ecadotril effectively prolonged the half-life and bioactivity of these peptides, promoting natriuresis, diuresis, and vasodilation [1] [3] [7].
However, Ecadotril also exposed a critical pharmacological limitation: NEP exhibits enzyme promiscuity, degrading both vasodilatory peptides (ANP, BNP, bradykinin) and vasoconstrictors (angiotensin II, endothelin-1). Isolated NEP inhibition with Ecadotril therefore risked unintended RAAS potentiation. Experimental data in Sprague-Dawley rats demonstrated that Ecadotril (10 mg/kg/day for 7 days) increased plasma angiotensin II and angiotensin I levels, counteracting its natriuretic effects [5]. This mechanistic duality explained the modest clinical efficacy observed in heart failure trials and underscored the necessity for dual-pathway inhibition.
Consequently, Ecadotril served as a catalyst for next-generation therapeutic strategies. Its limitations directly informed the development of vasopeptidase inhibitors (e.g., omapatrilat), which combined NEP and angiotensin-converting enzyme (ACE) inhibition. Although omapatrilat showed promise, safety concerns (angiosedema) persisted. The ultimate solution emerged as angiotensin receptor-neprilysin inhibitors (ARNi), exemplified by sacubitril/valsartan (LCZ696). Sacubitril, a prodrug structurally distinct from but conceptually indebted to Ecadotril, delivers the active NEP inhibitor LBQ657 while valsartan blocks angiotensin II receptors. This combination mitigates RAAS counter-regulation while optimizing NPS augmentation, demonstrating significant mortality reduction in heart failure with reduced ejection fraction (HFrEF) [2] [10].
Table 2: Evolution of NEP Inhibitors in Cardiovascular Therapeutics
Generation | Representative Compound | Mechanistic Approach | Key Limitations |
---|---|---|---|
First-Generation | Ecadotril, Candoxatril | Selective NEP inhibition | Compensatory RAAS activation; modest efficacy |
Second-Generation | Omapatrilat | Dual NEP/ACE inhibition | Angioedema risk |
Third-Generation | Sacubitril/valsartan (ARNi) | Dual NEP inhibition/ARB | Limited efficacy in HFpEF; cognitive concerns? |
Ecadotril exemplifies the critical influence of chirality in pharmacotherapy. As the (S)-enantiomer of racecadotril, it highlights stark stereoselectivity in NEP inhibition. Early pharmacological studies demonstrated that the inhibitory potency of thiorphan against purified NEP resided almost entirely in its (S)-configuration, with the (R)-enantiomer (retorphan) showing significantly reduced affinity [9]. This stereospecificity arises from the precise three-dimensional orientation required for interaction with the zinc-binding motif (HEXXH) within NEP’s catalytic domain. The (S)-configuration of Ecadotril (and its active thiorphan metabolite) allows optimal coordination with the zinc ion and adjacent hydrophobic subsites, whereas the (R)-enantiomer exhibits steric hindrance [1] [4] [6].
The development of Ecadotril as a single enantiomer represents an intentional "chiral switch" from the racemic parent compound racecadotril. This strategy leveraged several potential advantages:
This enantiomerically pure approach contrasted with earlier racemic NEP inhibitors like candoxatril. While Ecadotril ultimately faced clinical limitations unrelated to its chirality (i.e., RAAS escape), its development provided a proof-of-concept for stereochemically refined drug design in cardiovascular therapeutics. The principle of enantiomeric optimization carried forward into subsequent agents; sacubitril within the ARNI LCZ696 is also administered as a single enantiomer (S)-isomer, ensuring maximal NEP inhibitory efficiency while minimizing inactive metabolite formation [2] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7